Cas no 367255-29-6 (Benzeneacetic acid, 4-hydrazino-, ethyl ester (9CI))

Benzeneacetic acid, 4-hydrazino-, ethyl ester (9CI) structure
367255-29-6 structure
Product Name:Benzeneacetic acid, 4-hydrazino-, ethyl ester (9CI)
Numero CAS:367255-29-6
MF:C10H14N2O2
MW:194.230362415314
MDL:MFCD12197646
CID:1022786
PubChem ID:578093
Update Time:2025-04-20

Benzeneacetic acid, 4-hydrazino-, ethyl ester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, 4-hydrazino-, ethyl ester (9CI)
    • Ethyl (4-hydrazinophenyl)acetate
    • ethyl 2-(4-hydrazinylphenyl)acetate
    • 1,3-bis(tert-butyl)-2H-imidazol-2-ylidene
    • 1,3-DI-T-BUTYLIMIDAZOL-2-YLIDENE
    • 1,3-di-tert-butyl-1,3-imida
    • 1,3-Di-tert-butylimidazol-2-ylidene
    • 1.3-di-tetrt-butyl-1,3-imidazol-2-ylidene
    • 1.4-(Carboethoxymethyl)phenylhydrazine
    • 4-ethoxycarbonylmethylphenylhydrazine
    • 4-hydrazinophenylacetic acid ethyl ester
    • AK119069
    • ANW-41647
    • CTK8B3030
    • D3472
    • ethyl-p-hydrazinophenylacetate
    • ItBu
    • SC11706
    • DB-351308
    • (4-hydrazinophenyl)acetic acid ethyl ester
    • Phenylacetic acid, 4-hydrazino-, ethyl ester
    • Ethyl (4-hydrazinophenyl)acetate #
    • STK505857
    • AKOS005172297
    • ethyl (4-hydrazinylphenyl)acetate
    • 367255-29-6
    • SCHEMBL2084274
    • MDL: MFCD12197646
    • Inchi: 1S/C10H14N2O2/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8/h3-6,12H,2,7,11H2,1H3
    • Chiave InChI: QNUMWVBHRJVVGE-UHFFFAOYSA-N
    • Sorrisi: O(CC)C(CC1C=CC(=CC=1)NN)=O

Proprietà calcolate

  • Massa esatta: 194.105527694g/mol
  • Massa monoisotopica: 194.105527694g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 5
  • Complessità: 177
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 64.4Ų

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